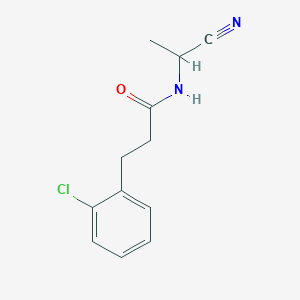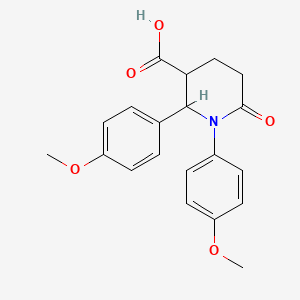![molecular formula C14H12FNO4S B2467169 (4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid CAS No. 524039-63-2](/img/structure/B2467169.png)
(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(4-{[(4-Fluorophenyl)sulfonyl]amino}phenyl)acetic acid” is a chemical compound with the molecular formula C14H12FNO4S and a molecular weight of 309.31 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenylacetic acid moiety, an amino group, and a 4-fluorophenylsulfonyl group . The presence of these functional groups could influence the compound’s reactivity and properties.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a melting point of 180°C and a predicted boiling point of 196.68°C at 760 mmHg . Its density is predicted to be 1.5 g/cm3 , and it has a refractive index of n20D 1.63 (Predicted) .Applications De Recherche Scientifique
Synthesis in Carbohydrate Chemistry :
- The 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group, related to your compound of interest, has been used for the protection of hydroxyl groups in carbohydrate chemistry. The Fsec group showed stability under acidic conditions and could be cleaved under mild basic conditions. It was used to protect the unreactive 4-OH in a galactose building block, which was later used in the synthesis of 6-aminohexyl galabioside (Spjut, Qian, & Elofsson, 2010).
Crystal Structure of Related Compounds :
- The crystal structure of 2-Amino-2-(2-fluorophenyl)acetic acid, a compound structurally similar to the one you are interested in, consists of a planar acetate anion with a fluorophenyl group attached, forming hydrogen bonds in the crystal structure (Burns & Hagaman, 1993).
Fluorescence Binding with Proteins :
- P-hydroxycinnamic acid amides, which are structurally similar to your compound, have been synthesized and their interactions with bovine serum albumin (BSA) were investigated. The study involved fluorescence and UV–vis spectral studies to understand the binding dynamics (Meng, Zhu, Zhao, Yu, & Lin, 2012).
Sulfonamide Drugs Synthesis and Applications :
- Sulfonamides, formed by reactions involving phenyl acetic acid and other compounds, have been studied for their antimicrobial and anti-inflammatory properties. The structures of these drugs were confirmed through various spectroscopic methods, and their antibacterial potential was evaluated (Hussain, Riaz, Rehman, Shahid, & Abbas, 2022).
Proton Exchange Membranes in Fuel Cells :
- Sulfonated poly(arylene ether sulfone) copolymers, incorporating sulfonated 4-fluorobenzophenone, have been developed for use as polyelectrolyte membrane materials in fuel cells. These copolymers showed high proton conductivity, indicating potential applications in energy technology (Kim, Robertson, & Guiver, 2008).
Effects on Cell Membrane Permeability :
- Amino-reactive reagents including those with structures related to the compound have been studied for their effects on ion permeability of human red blood cells. These studies provide insights into the interactions of such compounds with cell membranes (Knauf & Rothstein, 1971).
Mécanisme D'action
Safety and Hazards
As with any chemical, handling this compound requires caution. It’s important to avoid breathing in the dust, mist, or spray, and to wash skin thoroughly after handling . If inhaled or if it comes into contact with the skin or eyes, it’s important to seek medical attention . This compound should be stored in a well-ventilated place and kept in a tightly closed container .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[(4-fluorophenyl)sulfonylamino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FNO4S/c15-11-3-7-13(8-4-11)21(19,20)16-12-5-1-10(2-6-12)9-14(17)18/h1-8,16H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRLGDWLQWOEJBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2467086.png)
![5-(chloromethyl)-2-(methoxymethyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B2467088.png)
![3-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-1-propan-2-ylpyrrolidin-2-one](/img/structure/B2467091.png)
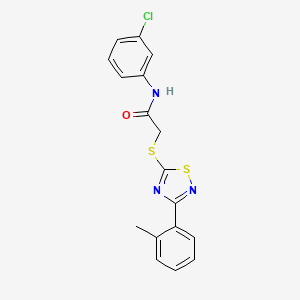
![N-(2-ethoxybenzyl)-3-(8-fluoro-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2467093.png)

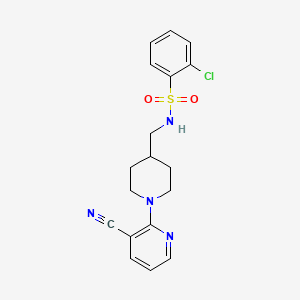
![Ethyl 2-[[2-[1-[2-[(4-chlorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2467099.png)
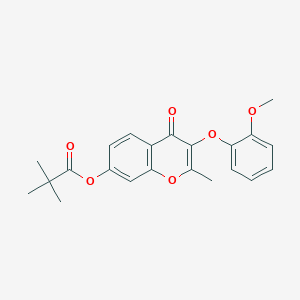
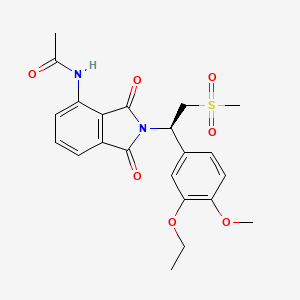
![N-[2-[benzyl(ethyl)sulfamoyl]ethyl]-4-methoxybenzamide](/img/structure/B2467104.png)

